molecular formula C13H11NO4 B8702141 1-(3-methoxyphenoxy)-2-nitrobenzene CAS No. 74683-29-7

1-(3-methoxyphenoxy)-2-nitrobenzene

Cat. No.: B8702141
CAS No.: 74683-29-7
M. Wt: 245.23 g/mol
InChI Key: AULPIOKBSAXCAB-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenoxy)-2-nitrobenzene ( 74683-29-7) is an organic compound with the molecular formula C13H11NO4 and a molecular weight of 245.23 g/mol . This chemical is characterized by a boiling point of 185 to 187 °C at a pressure of 4 Torr and a predicted density of 1.252 g/cm³ at 20 °C . Its structure is defined by the SMILES notation COc1cccc(C)c1 N+ =O, and it has a computed topological polar surface area of 64.3 Ų . Researchers should handle this material with care, as it carries the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Recommended precautions include avoiding breathing dust/fume/gas and using personal protective equipment . For stability and longevity, the product should be stored sealed in a dry environment at room temperature . The primary research value of this compound lies in its role as a chemical intermediate. Literature indicates its use in scientific research, such as in the development of new chemical entities explored in studies like those published in the New Journal of Chemistry . Its structure suggests potential applications in materials science and as a building block for more complex molecular architectures. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

CAS No.

74683-29-7

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

1-(3-methoxyphenoxy)-2-nitrobenzene

InChI

InChI=1S/C13H11NO4/c1-17-10-5-4-6-11(9-10)18-13-8-3-2-7-12(13)14(15)16/h2-9H,1H3

InChI Key

AULPIOKBSAXCAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Overview

The most widely documented method for synthesizing 1-(3-methoxyphenoxy)-2-nitrobenzene involves the reaction of 3-methoxyphenol with 1-fluoro-2-nitrobenzene in the presence of a base. This NAS reaction proceeds via deprotonation of the phenolic hydroxyl group, generating a phenoxide ion that attacks the electron-deficient aromatic ring of the nitro-substituted substrate.

The general reaction scheme is as follows:

3-Methoxyphenol+1-Fluoro-2-nitrobenzeneCs2CO3,MeCN1-(3-Methoxyphenoxy)-2-nitrobenzene+HF\text{3-Methoxyphenol} + \text{1-Fluoro-2-nitrobenzene} \xrightarrow{\text{Cs}2\text{CO}3, \text{MeCN}} \text{1-(3-Methoxyphenoxy)-2-nitrobenzene} + \text{HF}

Optimized Reaction Conditions

Key parameters for maximizing yield and purity include:

  • Base : Cesium carbonate (Cs2_2CO3_3) is preferred due to its strong basicity and solubility in polar aprotic solvents.

  • Solvent : Acetonitrile (MeCN) facilitates efficient mixing and stabilizes ionic intermediates.

  • Temperature : Reactions are typically conducted at 0°C to room temperature to minimize side reactions.

  • Molar Ratios : A slight excess of 3-methoxyphenol (1.1–1.2 equivalents) ensures complete consumption of the fluoro-nitrobenzene substrate.

Under these conditions, yields of 88–90% are routinely achieved, with the product isolated as a yellow oil.

Mechanistic Insights and Side Reactions

Role of the Nitro Group

The nitro group at the ortho position activates the benzene ring toward NAS by withdrawing electron density through resonance and inductive effects. This creates a partial positive charge at the carbon bearing the fluorine leaving group, facilitating nucleophilic attack by the phenoxide ion.

Competing Isomer Formation

In related NAS reactions, minor isomers (e.g., 2-(3-methoxyphenoxy)-1-nitrobenzene ) may form due to alternative attack positions. However, the regioselectivity of the reaction is highly controlled by the electron-withdrawing nitro group, which directs the phenoxide to the para position relative to itself. Chromatographic purification is typically sufficient to isolate the desired product.

Alternative Substrates and Methodological Variations

Bromo-Nitrobenzene Derivatives

Patent literature describes the use of 2-bromo-4-fluoro-1-nitrobenzene as a substrate for synthesizing brominated analogs (e.g., 2-bromo-4-(3-methoxyphenoxy)-1-nitrobenzene). While this method mirrors the primary NAS approach, the bromine substituent introduces additional steric and electronic effects, necessitating slight modifications:

  • Solvent System : A 2:1:1 mixture of tetrahydrofuran (THF), methanol (MeOH), and water improves solubility of brominated intermediates.

  • Workup : Filtration through Celite® is employed to remove residual metal catalysts.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (DMSO-d6d_6):

    • δ 7.75 (d, J=8.4J = 8.4 Hz, 1H, aromatic),

    • δ 7.94 (d, J=8.4J = 8.4 Hz, 1H, aromatic),

    • δ 3.87 (s, 3H, OCH3_3).

  • Molecular Formula : C13_{13}H11_{11}NO4_4.

  • Exact Mass : 245.069 g/mol.

Purity and Yield Optimization

Recrystallization from ethanol or ethyl acetate/petroleum ether mixtures enhances purity (>98% by HPLC). The high solubility of the product in organic solvents necessitates careful solvent selection during isolation.

Industrial-Scale Considerations

Cost-Efficiency of Reagents

Cesium carbonate, while effective, is expensive for large-scale synthesis. Substitution with potassium carbonate (K2_2CO3_3) has been explored but results in reduced yields (65–70%) due to incomplete deprotonation of the phenol.

Waste Management

The generation of hydrofluoric acid (HF) as a byproduct necessitates specialized equipment for neutralization and disposal. Alternative substrates (e.g., chloro-nitrobenzenes) are under investigation to mitigate this issue .

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenoxy)-2-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3-methoxyphenoxy)-2-nitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(3-methoxyphenoxy)-2-nitrobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxyphenoxy group can engage in hydrogen bonding and hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The methoxy group (-OCH₃) in 1-(3-methoxyphenoxy)-2-nitrobenzene is electron-donating, which may stabilize the nitro group (-NO₂) through resonance. This contrasts with halogenated analogs like 1-(4-bromophenoxy)-2-nitrobenzene, where the electron-withdrawing bromine atom enhances electrophilic reactivity . Fluorinated derivatives (e.g., CF₃-containing compounds) exhibit unique hydrogen-bonding capabilities, making them bioisosteres for alcohols or thiols in drug design .

Synthetic Challenges :

  • Halogenated analogs (e.g., bromo or chloro) often require transition-metal catalysts (e.g., Pd or Cu) for cross-coupling, whereas methoxy-substituted compounds may form dimers or byproducts under similar conditions. For instance, 1-(1-(4-methoxyphenyl)vinyl)-2-nitrobenzene was synthesized in 31% yield alongside a dimer byproduct .

Crystallographic Data :

  • 1-(3,3-Dichloroallyloxy)-2-nitrobenzene exhibits a planar geometry with a short intramolecular C-H···Cl contact (2.700 Å), influencing its reactivity in cyclization reactions .

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